molecular formula C14H17N3 B7589788 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile

4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile

Cat. No. B7589788
M. Wt: 227.30 g/mol
InChI Key: GMHROKPUTJDMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile, also known as IDB-161, is a small molecule drug that has been recently discovered and studied for its potential therapeutic applications in various diseases. This compound belongs to the family of indoleamines and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including phosphodiesterase 4 (PDE4) and indoleamine 2,3-dioxygenase (IDO). Inhibition of PDE4 leads to an increase in cyclic AMP levels, which can modulate various cellular processes, including inflammation and immune response. Inhibition of IDO can reduce the production of kynurenine, which is a metabolite that has been implicated in various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In animal models of multiple sclerosis and rheumatoid arthritis, this compound has been shown to reduce inflammation and improve clinical symptoms. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has several advantages for lab experiments, including its small size, chemical stability, and low toxicity. However, the synthesis of this compound is moderately difficult, and further optimization is required to improve the yield and purity of the compound. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile research. One potential application is in the treatment of cancer, where this compound has shown promising results in preclinical studies. Further studies are needed to determine the efficacy and safety of this compound in clinical trials. Another potential application is in the treatment of neurodegenerative disorders, where this compound has shown promising results in animal models of Alzheimer's disease. Further studies are needed to determine the potential of this compound in human clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which may lead to the development of more effective therapies.

Synthesis Methods

The synthesis of 4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile involves the reaction of 6-aminoindole and 2,2-dimethyl-4-bromobutanenitrile in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, which results in the formation of this compound. The yield of this reaction is moderate, and further optimization is required to improve the yield and purity of the compound.

Scientific Research Applications

4-(6-Aminoindol-1-yl)-2,2-dimethylbutanenitrile has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models of multiple sclerosis and rheumatoid arthritis.

properties

IUPAC Name

4-(6-aminoindol-1-yl)-2,2-dimethylbutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-14(2,10-15)6-8-17-7-5-11-3-4-12(16)9-13(11)17/h3-5,7,9H,6,8,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHROKPUTJDMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN1C=CC2=C1C=C(C=C2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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